[4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 4-ethoxybenzoate
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Overview
Description
[4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 4-ethoxybenzoate is a synthetic organic compound. It is characterized by the presence of multiple functional groups, including a bromophenoxy group, a hydrazinylidene moiety, and an ethoxybenzoate ester. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 4-ethoxybenzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the hydrazinylidene intermediate: This can be achieved by reacting 4-bromophenoxyacetone with hydrazine hydrate under reflux conditions.
Condensation reaction: The intermediate is then condensed with 2-methoxybenzaldehyde in the presence of an acid catalyst to form the hydrazinylidene derivative.
Esterification: Finally, the hydrazinylidene derivative is esterified with 4-ethoxybenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:
Use of continuous flow reactors: to enhance reaction efficiency.
Optimization of solvent systems: to improve solubility and reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or ethoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the hydrazinylidene moiety can lead to the formation of hydrazine derivatives.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Hydrazine derivatives.
Substitution products: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, forming complexes with transition metals.
Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology
Enzyme Inhibition: Possible application as an inhibitor of specific enzymes due to its hydrazinylidene moiety.
Antimicrobial Activity: The compound may exhibit antimicrobial properties against certain bacterial or fungal strains.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Polymer Synthesis: Use as a monomer or cross-linking agent in the synthesis of specialty polymers.
Dye Manufacturing: Possible application in the synthesis of organic dyes and pigments.
Mechanism of Action
The mechanism of action of [4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 4-ethoxybenzoate would depend on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 4-ethoxybenzoate: Similar structure but with a chlorine atom instead of bromine.
[4-[(E)-[2-(4-fluorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 4-ethoxybenzoate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromophenoxy group in [4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 4-ethoxybenzoate may impart unique electronic and steric properties, potentially enhancing its reactivity and biological activity compared to its chloro- and fluoro- analogs.
Properties
CAS No. |
764696-73-3 |
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Molecular Formula |
C26H25BrN2O6 |
Molecular Weight |
541.4 g/mol |
IUPAC Name |
[4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C26H25BrN2O6/c1-4-33-21-10-6-19(7-11-21)26(31)35-23-14-5-18(15-24(23)32-3)16-28-29-25(30)17(2)34-22-12-8-20(27)9-13-22/h5-17H,4H2,1-3H3,(H,29,30)/b28-16+ |
InChI Key |
SFZQQYPPZGBACC-LQKURTRISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(C)OC3=CC=C(C=C3)Br)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(C)OC3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
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